molecular formula C18H18N4O4 B2934839 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 899946-65-7

2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide

Katalognummer: B2934839
CAS-Nummer: 899946-65-7
Molekulargewicht: 354.366
InChI-Schlüssel: ZIOIKNXUIYDSNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyridazinone core substituted at the 3-position with a 4-ethoxyphenyl group and an acetamide linker terminating in a 5-methylisoxazol-3-yl moiety.

Eigenschaften

IUPAC Name

2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4/c1-3-25-14-6-4-13(5-7-14)15-8-9-18(24)22(20-15)11-17(23)19-16-10-12(2)26-21-16/h4-10H,3,11H2,1-2H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOIKNXUIYDSNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N4O4C_{21}H_{22}N_{4}O_{4} with a molecular weight of approximately 394.4 g/mol . The compound features a pyridazinone core, an ethoxyphenyl group, and an isoxazole moiety, contributing to its unique biological profile.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of similar pyridazinone derivatives. For instance, compounds with related structures have shown efficacy against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-468) . The mechanism often involves the inhibition of key signaling pathways such as the PI3K/Akt pathway, which is crucial in cancer cell survival and proliferation.

Compound Cell Line Tested IC50 (µM) Mechanism of Action
Compound 2bMDA-MB-4685.0Akt phosphorylation inhibition
Compound 2fMCF-77.2EGFR signaling inhibition

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes involved in metabolic pathways. Specifically, it may act as an inhibitor of enzymes associated with cancer progression and inflammation. For example, similar compounds have been shown to inhibit autotaxin, an enzyme linked to tumor growth and metastasis .

The biological activity of this compound likely involves multiple mechanisms:

  • Enzyme Inhibition : By interacting with specific enzymes, the compound may disrupt metabolic pathways crucial for cancer cell survival.
  • Receptor Modulation : The presence of the isoxazole group suggests potential interactions with various receptors, possibly altering cellular signaling.
  • Apoptosis Induction : Some studies indicate that related compounds can induce apoptosis in cancer cells through oxidative stress mechanisms.

Case Studies

  • Study on Breast Cancer Cell Lines : A study evaluated a series of pyridazinone derivatives for their cytotoxic effects on breast cancer cell lines. The results indicated that certain structural modifications enhanced their potency against MDA-MB-468 cells compared to standard treatments like gefitinib .
  • In Vivo Studies : Animal models treated with similar compounds demonstrated reduced tumor growth and improved survival rates, suggesting that these compounds could be developed into therapeutic agents for cancer treatment .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Pyridazinone Core

  • Chloro-substituted Pyridazinones: Example: N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide (). Key Differences: Chlorine atoms at the 4,5-positions increase electronegativity and steric bulk compared to the ethoxy group in the target compound. This may enhance metabolic stability but reduce solubility. Synthesis: Achieved via acid chloride coupling (79% yield) .
  • Methyl-substituted Pyridazinones: Example: Methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide] derivatives (). Synthesis: One-pot methods using amino acid esters and azides .

Acetamide-Linked Substituents

  • Antipyrine Hybrids: Example: N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[3-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]propanamide (). Key Differences: Antipyrine moieties introduce additional hydrogen-bonding sites but increase molecular weight.
  • Cyclopropylamine Derivatives :

    • Example : (R)-2-(4-(2-((1-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-3,5-dimethyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide ().
    • Key Differences : Cyclopropyl groups enhance metabolic resistance but may complicate synthesis. The target compound’s isoxazole offers a balance of simplicity and functionality.
    • Synthesis : HBTU-mediated coupling (yield unspecified) .

Ethoxyphenyl-Containing Analogs

  • Indazole Derivatives: Example: 2-(4-Ethoxyphenyl)-N-[5-(2-fluorophenylamino)-1H-indazol-3-yl]acetamide (). Key Differences: The indazole core replaces pyridazinone, altering electronic properties and binding affinity. The ethoxyphenyl group is retained, suggesting shared pharmacokinetic profiles. Synthesis: Pd-catalyzed cross-coupling and deprotection steps .

Research Implications and Gaps

  • Synthetic Optimization : The target compound’s synthesis may benefit from methods in (acid chloride coupling) or (HBTU-mediated coupling), but yield optimization is needed.
  • Physicochemical Properties : The ethoxy group likely enhances solubility compared to chloro or methyl analogs, while the isoxazole balances steric demand and polarity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.